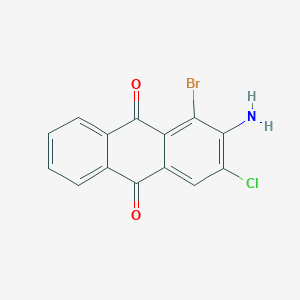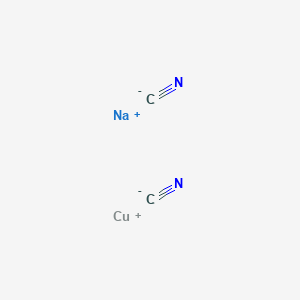
Copper(1+) sodium cyanide(1:1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+) sodium cyanide(1:1:2) is a chemical compound that has been widely used in scientific research. This compound is a coordination complex that is formed by the reaction of copper(I) cyanide and sodium cyanide. The resulting compound has the chemical formula NaCu(CN)2. Copper(1+) sodium cyanide is a white crystalline powder that is soluble in water and polar solvents.
Wirkmechanismus
The mechanism of action of copper(1+) sodium cyanide is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various chemical reactions. The compound can also act as a reducing agent in certain reactions.
Biochemical and Physiological Effects:
Copper(1+) sodium cyanide has not been extensively studied for its biochemical and physiological effects. However, it is known that cyanide ions can bind to cytochrome c oxidase, an enzyme that is involved in the electron transport chain in mitochondria. This can lead to the inhibition of ATP synthesis and can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using copper(1+) sodium cyanide in lab experiments include its low cost, ease of synthesis, and its ability to act as a Lewis acid catalyst. However, the compound is highly toxic and requires careful handling. It should only be used in well-ventilated areas and with appropriate protective equipment. The compound should not be stored near acids or oxidizing agents.
Zukünftige Richtungen
There are several future directions for the use of copper(1+) sodium cyanide in scientific research. One potential application is in the field of organic synthesis. The compound can be used as a catalyst in the synthesis of various organic compounds. Another potential application is in the field of electrochemistry. Copper(1+) sodium cyanide can be used in the electroplating of metals. Additionally, the compound can be used as a reducing agent in certain chemical reactions.
Conclusion:
In conclusion, copper(1+) sodium cyanide is a chemical compound that has been widely used in scientific research. The compound has been used as a catalyst in various chemical reactions and has been used in the synthesis of organic compounds. The mechanism of action of copper(1+) sodium cyanide is not well understood, but it is believed to act as a Lewis acid catalyst. The compound has advantages and limitations for lab experiments and should be used with caution due to its high toxicity. There are several future directions for the use of copper(1+) sodium cyanide in scientific research, including in the fields of organic synthesis and electrochemistry.
Synthesemethoden
The synthesis of copper(1+) sodium cyanide can be achieved by the reaction of copper(I) cyanide and sodium cyanide. The reaction takes place in water or polar solvents and is exothermic. The resulting compound is a white crystalline powder that can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Copper(1+) sodium cyanide has been widely used in scientific research. This compound has been used as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds, such as aldehydes and ketones. Copper(1+) sodium cyanide has also been used in the electroplating of metals.
Eigenschaften
CAS-Nummer |
13715-19-0 |
|---|---|
Produktname |
Copper(1+) sodium cyanide(1:1:2) |
Molekularformel |
C2CuN2Na2 |
Molekulargewicht |
138.57 g/mol |
IUPAC-Name |
sodium;copper(1+);dicyanide |
InChI |
InChI=1S/2CN.Cu.Na/c2*1-2;;/q2*-1;2*+1 |
InChI-Schlüssel |
AWFSMZYQORAXBR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
Kanonische SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
Andere CAS-Nummern |
13715-19-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



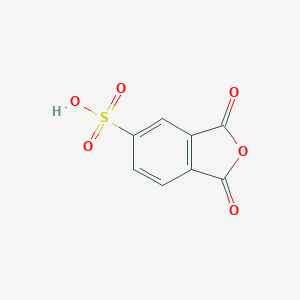
![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)

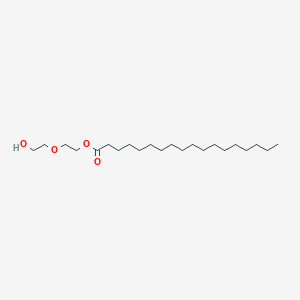

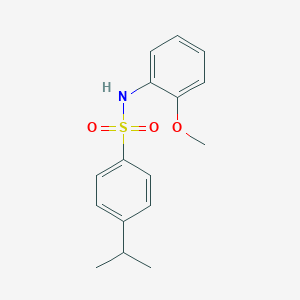
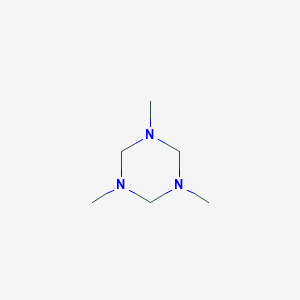
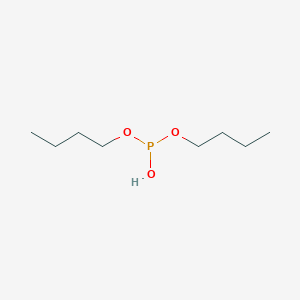

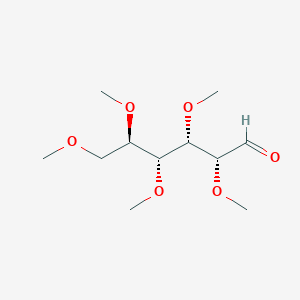
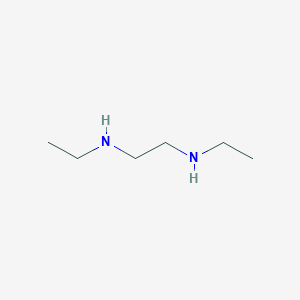
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
